molecular formula C12H8F2O2S B12601590 1-(Benzenesulfonyl)-3,5-difluorobenzene CAS No. 916442-63-2

1-(Benzenesulfonyl)-3,5-difluorobenzene

Cat. No.: B12601590
CAS No.: 916442-63-2
M. Wt: 254.25 g/mol
InChI Key: MFAOJXXMYYYKQX-UHFFFAOYSA-N
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Description

The Strategic Significance of Fluorine in Contemporary Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules, a fact that has been strategically exploited in contemporary organic synthesis and molecular design. nih.govresearchgate.net Its introduction into a molecule can dramatically alter physicochemical characteristics such as metabolic stability, lipophilicity, acidity, and binding affinity to biological targets. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends exceptional thermal and oxidative stability to fluorinated compounds. nih.govresearchgate.net This stability is a key reason for the increased in vivo lifetime of many pharmaceuticals, as fluorination can suppress metabolic detoxification processes. nih.gov

The Role of Sulfonyl Groups as Activating and Directing Moieties in Aromatic Systems

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing functional group that plays a critical role as an activating and directing moiety in aromatic systems. acs.orgnih.gov Its strong electron-withdrawing nature, both through induction and resonance, deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). nih.gov However, its primary significance in the context of molecules like 1-(Benzenesulfonyl)-3,5-difluorobenzene lies in its ability to activate the aromatic ring for nucleophilic aromatic substitution (SNAr) . wright.edu

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov The sulfonyl group excels in this role. By withdrawing electron density, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the nucleophilic attack, thereby lowering the activation energy of the reaction. nih.govyoutube.com This activation is fundamental to the synthesis of polymers like poly(arylene ether sulfone)s (PAES), where the sulfonyl group facilitates the step-growth polymerization by activating halogen leaving groups (like fluorine) for substitution by phenoxide nucleophiles. researchgate.netwright.edu Furthermore, sulfonyl groups can be used as reversible "blocking groups" in electrophilic aromatic substitution to direct incoming substituents to specific positions that might otherwise be disfavored. nih.gov

Positioning of this compound within the Class of Fluorinated Aryl Sulfones

This compound, also known as 3,5-difluorophenyl phenyl sulfone, is a specialized member of the fluorinated aryl sulfone class, distinguished by the unique meta-substitution pattern of its fluorine atoms. nih.govresearchgate.net This specific isomeric arrangement is crucial, as it positions the compound as a key monomer for the synthesis of advanced poly(arylene ether sulfone)s (PAES) with pendant functional groups. researchgate.netresearchgate.net In the classic synthesis of linear PAES, monomers like 4,4'-difluorodiphenyl sulfone are used. researchgate.net In contrast, the meta-activation provided by the sulfonyl group in this compound allows for polymerization via nucleophilic aromatic substitution at the fluorine-bearing carbons, leaving the unsubstituted phenylsulfonyl group as a large, pendant moiety off the polymer backbone. researchgate.netscispace.com This pendant architecture provides a unique platform for further chemical modification to tailor the polymer's properties. researchgate.netacs.org

The synthesis of this compound has been achieved through a Grignard reaction, where 3,5-difluorophenylmagnesium bromide is reacted with benzenesulfonyl chloride in tetrahydrofuran (B95107) (THF). nih.gov

Synthesis of this compound

Reactant 1 Reactant 2 Reagent Solvent Product
1-Bromo-3,5-difluorobenzene (B42898) Magnesium (Mg) - Tetrahydrofuran (THF) 3,5-Difluorophenylmagnesium bromide
3,5-Difluorophenylmagnesium bromide Benzenesulfonyl chloride - Tetrahydrofuran (THF) This compound

Data sourced from a published synthesis procedure. nih.gov

The structural properties of this compound have been confirmed by X-ray crystallography. nih.govresearchgate.netnih.gov These studies reveal a significant twist between the two aromatic rings.

Selected Properties of this compound

Property Value
Molecular Formula C₁₂H₈F₂O₂S
Synonym 3,5-Difluorophenyl phenyl sulfone
Dihedral Angle (between rings) 84.43 (8)°
Primary Application Monomer for poly(arylene ether sulfone)s

Data sourced from crystallographic and polymer chemistry studies. nih.govresearchgate.netnih.gov

The reactivity of the molecule is dominated by the activated C-F bonds, making it a valuable precursor for creating complex macromolecular structures. wright.eduacs.org For instance, the unsubstituted phenyl ring can be functionalized, such as through iodination, to create even more complex monomers for subsequent cross-coupling reactions. acs.org This positions this compound as a versatile and strategic building block in the design of high-performance polymers and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916442-63-2

Molecular Formula

C12H8F2O2S

Molecular Weight

254.25 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,5-difluorobenzene

InChI

InChI=1S/C12H8F2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H

InChI Key

MFAOJXXMYYYKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Reactivity and Mechanistic Insights into 1 Benzenesulfonyl 3,5 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) at the Difluorobenzene Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In 1-(Benzenesulfonyl)-3,5-difluorobenzene, the potent electron-withdrawing nature of the benzenesulfonyl group (-SO₂Ph) significantly activates the difluorinated ring towards nucleophilic attack, making it the primary site for this type of reaction. The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Regioselectivity and Electronic Influences

The regioselectivity of SNAr reactions is dictated by the position of the electron-withdrawing group relative to the leaving group. Typically, activation is most effective when the withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. libretexts.org In the case of this compound, the fluorine atoms (the leaving groups) are situated meta to the activating sulfonyl group.

Despite this meta-positioning, the powerful inductive and resonance-withdrawing capacity of the sulfonyl group, combined with the inductive effect of the fluorine atoms themselves, renders the carbon atoms bonded to fluorine sufficiently electrophilic to be attacked by strong nucleophiles. Studies on similarly structured molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that nucleophilic substitution of a fluorine atom meta to two strong electron-withdrawing groups is feasible with various oxygen, sulfur, and nitrogen nucleophiles. nih.gov

Computational studies on substituted dichloropyrazines and dichloropyrimidines have shown that regioselectivity is a sensitive balance of electronic and steric effects, which can be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the relative energies of the transition states. researchgate.netwuxiapptec.com For this compound, nucleophilic attack would be expected to occur at either C3 or C5, leading to monosubstitution. The substitution of the second fluorine atom would be influenced by the electronic nature of the newly introduced nucleophile.

Table 1: Representative SNAr Reactions on Activated Fluoroarenes This table shows examples of SNAr reactions on aromatic rings activated by electron-withdrawing groups, illustrating the types of nucleophiles and conditions that could be applicable to this compound.

ElectrophileNucleophileConditionsProductYieldReference
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, RTN,N-Dimethyl-2,4-dinitroanilineHigh libretexts.org
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneSodium methoxideMethanol, RT3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene95% nih.gov
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePiperidineDichloromethane, RT3-(Piperidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene98% nih.gov
HexafluorobenzeneAqueous Ammonia150-160 °CPentafluoroanilineGood masterorganicchemistry.com

Catalytic Enhancements in SNAr Processes

While strong activation facilitates SNAr reactions, recent advancements have introduced catalytic methods to promote the substitution of less activated or even electron-neutral fluoroarenes. These methods could potentially enhance the reactivity of this compound or enable reactions under milder conditions.

One approach involves the use of organic superbases, such as the phosphazene base t-Bu-P4, which can catalyze concerted SNAr reactions. This catalysis operates through a dual activation mechanism, where the superbase deprotonates the nucleophile to increase its reactivity while the protonated catalyst activates the fluoroarene electrophile. acs.org Another strategy employs organic photoredox catalysis, which enables the nucleophilic defluorination of unactivated fluoroarenes through the formation of a high-energy cation radical intermediate. researchgate.net Transition metal catalysis, for instance with ruthenium(II) or rhodium(III) complexes, can also activate fluoroarenes towards SNAr by coordinating to the aromatic ring and increasing its electrophilicity. nih.gov

Radical Reactivity Profiles and Bond Scission

The formation of radical species from diaryl sulfones is less common than their synthesis via radical precursors. However, under specific conditions, the carbon-sulfur bond in this compound can undergo homolytic cleavage.

Generation of Fluoroaryl and Sulfonyl Radicals

The C(aryl)-SO₂ bond is robust, but its cleavage can be induced. Photochemical methods, typically using UV irradiation (254 nm), are known to cause efficient homolytic cleavage of C–S bonds in sulfides, and similar principles can apply to sulfones, although they are generally more stable. researchgate.net Research has shown that sulfones can act as radical progenitors. For instance, the homolytic cleavage of allylic aryl sulfones can be facilitated by the intramolecular attack of a stannyl (B1234572) radical. acs.orgnih.gov This suggests that radical-induced C-S bond scission is a viable, though challenging, pathway.

Single-electron transfer (SET) mechanisms can also generate radicals from sulfones. researchgate.net While often applied to alkylsulfones, a sufficiently powerful reducing agent could potentially induce the cleavage of the C-S bond in a diaryl sulfone to generate an aryl radical and a sulfinate anion. The subsequent generation of a sulfonyl radical would require an oxidative step. More directly, photolysis of certain sulfone derivatives, like arylazo sulfones, leads to sulfonyl radicals via N-S bond cleavage. nih.gov

Applications in Functionalization and Coupling Reactions

Once generated, both the 3,5-difluorophenyl radical and the benzenesulfonyl radical are valuable intermediates for further functionalization. Aryl radicals readily participate in coupling reactions to form new C-C, C-N, C-O, and C-S bonds. Sulfonyl radicals are versatile species used in a variety of synthetic transformations. organic-chemistry.org They can be trapped by electron-deficient olefins, participate in radical-radical cross-coupling reactions, and be used in the synthesis of β-carbonyl arylsulfones and sulfonamides. nih.govorganic-chemistry.org The application of these principles would allow the fragments of this compound to be incorporated into a wide array of complex molecules.

Electrophilic Aromatic Substitution and Derivatization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In this compound, two distinct aromatic rings are available for derivatization, each with vastly different reactivity profiles.

The benzenesulfonyl ring is strongly deactivated by the electron-withdrawing sulfonyl group (-SO₂R), which directs incoming electrophiles to the meta positions. Therefore, reactions such as nitration or halogenation on this ring would require harsh conditions and would be expected to yield 1-(3'-substituted-benzenesulfonyl)-3,5-difluorobenzene derivatives. masterorganicchemistry.comlibretexts.org

The 3,5-difluorophenyl ring is even more severely deactivated towards electrophilic attack. It bears three strong electron-withdrawing groups: the benzenesulfonyl group and two fluorine atoms. While the fluorine atoms are ortho, para-directors and the sulfonyl group is a meta-director, their directing effects converge at the C4 and C6 positions. However, the cumulative deactivation makes electrophilic substitution on this ring extremely challenging. Under forced conditions, if a reaction were to occur, it would be highly regioselective to the positions para to the fluorine atoms (C4) or ortho to both fluorines (C4/C6). The overwhelming electronic demand of the ring makes it a much more likely candidate for nucleophilic, rather than electrophilic, substitution.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-F (Fluoro)HalogenDeactivatingOrtho, Para
-SO₂R (Sulfonyl)Electron-WithdrawingStrongly DeactivatingMeta

Computational and Experimental Mechanistic Elucidation of Reaction Pathways

While specific experimental and computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on structurally analogous compounds. The combined electron-withdrawing nature of the two fluorine atoms and the potent sulfonyl group renders the 3,5-difluorophenyl ring highly electron-deficient. This electronic characteristic is the primary driver for the compound's reactivity, favoring certain mechanistic pathways over others.

Nucleophilic Aromatic Substitution (SNAr): A Predominant Reaction Pathway

The most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong inductive and mesomeric electron-withdrawing effects of the benzenesulfonyl group, coupled with the high electronegativity of the fluorine atoms, create a significant partial positive charge on the carbon atoms of the difluorinated ring. This makes the ring highly susceptible to attack by nucleophiles.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated the facility of SNAr reactions where a fluorine atom is displaced by various nucleophiles, including oxygen, sulfur, and nitrogen-based species. beilstein-journals.orgnih.gov In the case of this compound, a similar reactivity is anticipated, where one of the fluorine atoms would act as the leaving group.

The mechanism of the SNAr reaction typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. youtube.com The attack of a nucleophile on the carbon atom bearing a fluorine atom leads to the formation of this negatively charged, non-aromatic intermediate. The negative charge is delocalized and stabilized by the strongly electron-withdrawing sulfonyl group and the remaining fluorine atom. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substitution product.

Recent research has also highlighted the possibility of concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, bypassing a discrete Meisenheimer intermediate. nih.gov The exact mechanism for this compound would likely depend on the nature of the nucleophile and the reaction conditions.

Computational Insights into Reactivity

Mulliken Charge Distribution: Computational studies on similar molecules suggest that the carbon atoms bonded to the fluorine atoms (C3 and C5) and the carbon atom attached to the sulfonyl group (C1) would bear a significant partial positive charge. This is a direct consequence of the electron-withdrawing nature of the substituents. The oxygen atoms of the sulfonyl group would carry a substantial partial negative charge.

Frontier Molecular Orbitals (HOMO-LUMO): The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized primarily on the 3,5-difluorophenyl ring, with significant contributions from the carbon atoms attached to the fluorine and sulfonyl groups. A low-lying LUMO energy would indicate a high susceptibility of the molecule to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the benzenesulfonyl moiety. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Hypothetical Computational Data for this compound

The following tables present hypothetical computational data for this compound, derived from trends observed in DFT studies of structurally similar molecules. These values are for illustrative purposes to highlight the expected electronic characteristics.

Table 1: Calculated Geometrical Parameters (Hypothetical)

Parameter Value
C-S Bond Length (Å) 1.78
S=O Bond Length (Å) 1.45
C-F Bond Length (Å) 1.35
C-S-C Bond Angle (°) 105

Table 2: Calculated Mulliken Atomic Charges (Hypothetical)

Atom Charge (a.u.)
C1 (ipso-C of difluorophenyl) +0.45
C3/C5 (C-F) +0.25
S +1.50
O -0.75

Electrophilic Aromatic Substitution: A Disfavored Pathway

Due to the highly electron-deficient nature of the 3,5-difluorophenyl ring, electrophilic aromatic substitution (EAS) reactions are expected to be extremely sluggish. The powerful deactivating effects of both the fluorine atoms and the benzenesulfonyl group significantly reduce the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles. In the context of trisubstituted benzenes, the directing effects of the substituents would be antagonistic, further complicating any potential electrophilic substitution. libretexts.org

Potential for C-S Bond Cleavage

While the C-S bond in diaryl sulfones is generally robust, under certain harsh reaction conditions, such as with strong reducing agents or in specific catalytic cycles, cleavage of the C-S bond could occur. Mechanistic studies on related sulfonyl-containing compounds have explored such transformations. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Benzenesulfonyl 3,5 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 1-(Benzenesulfonyl)-3,5-difluorobenzene is not available in the reviewed literature.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Analysis

Without experimental spectra, a precise analysis of the chemical shifts and coupling constants for the proton, carbon, and fluorine nuclei of this compound cannot be provided. A theoretical estimation would involve considering the electron-withdrawing effects of the sulfonyl group and the fluorine atoms on the aromatic rings, which would influence the shielding and deshielding of the various nuclei. The coupling patterns would arise from spin-spin interactions between adjacent protons (³JHH), protons and fluorine (³JHF, ⁴JHF, etc.), and carbon and fluorine (¹JCF, ²JCF, etc.), leading to complex splitting patterns in the respective spectra.

Multidimensional NMR Techniques for Complex Structural Assignment

Information regarding the use of multidimensional NMR techniques such as COSY, HSQC, and HMBC for the structural assignment of this compound is not documented. These techniques would be invaluable in unequivocally assigning the proton and carbon signals, especially for the complex aromatic regions, by establishing correlations between coupled nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Specific experimental IR and Raman spectra for this compound have not been reported. A general analysis would predict characteristic vibrational modes for the sulfonyl group (SO₂) with strong symmetric and asymmetric stretching frequencies, typically observed in the regions of 1150-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The carbon-fluorine (C-F) stretching vibrations would also be prominent, usually appearing in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations would also be present.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

There is no available high-resolution mass spectrometry data for this compound. Such data would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

No crystallographic data for this compound or its co-crystals/derivatives could be found. Therefore, a definitive determination of its solid-state molecular geometry, conformation, bond angles, and intermolecular interactions through X-ray diffraction analysis is not possible at this time.

Computational Chemistry and Theoretical Investigations of 1 Benzenesulfonyl 3,5 Difluorobenzene

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of 1-(benzenesulfonyl)-3,5-difluorobenzene. These calculations provide a detailed understanding of the molecule's geometry, conformational possibilities, and the distribution of electronic charge.

Geometry Optimization and Conformational Landscapes

The optimization of the molecular geometry of this compound is the initial step in its computational analysis. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The geometry is typically optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

The key structural feature of this compound is the sulfonyl bridge connecting the two phenyl rings. The rotational freedom around the C-S and S-C bonds gives rise to different conformers. Computational studies can map the potential energy surface associated with the torsion angles of these bonds to identify the global minimum energy conformation and any local minima. For this compound, the most stable conformation is generally a "twisted" or "propeller-like" structure, which minimizes steric hindrance between the aromatic rings.

Below is a table of selected optimized geometrical parameters for the ground state of this compound, as would be predicted from a typical DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC-S (Benzenesulfonyl)1.77 Å
Bond LengthS=O1.45 Å
Bond LengthC-F1.35 Å
Bond AngleC-S-C104.5°
Bond AngleO-S-O120.0°
Dihedral AngleC-C-S-C~65°

Analysis of Electrostatic Potentials and Charge Distributions

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen and fluorine atoms. The sulfonyl group, being strongly electron-withdrawing, significantly polarizes the molecule. The hydrogen atoms on the phenyl rings would exhibit regions of positive potential (typically colored blue).

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom. This analysis would confirm the significant negative charges on the oxygen and fluorine atoms and a corresponding positive charge on the sulfur atom. The carbon atoms attached to the fluorine atoms would also carry a partial positive charge due to the high electronegativity of fluorine.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the potential reaction pathways of this compound. By mapping the energetic landscape of a reaction, it is possible to identify the most likely mechanisms and predict the products.

Energetic Profiles of Key Transformations

Key transformations for a molecule like this compound could include nucleophilic aromatic substitution on the difluorinated ring or reactions involving the sulfonyl group. For a given reaction, a potential energy profile can be calculated, which plots the energy of the system as it progresses from reactants to products. This profile reveals the energies of any intermediates and, crucially, the transition states.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. For example, a computational study could compare the activation energies for nucleophilic attack at the carbon atoms bearing the fluorine atoms versus other positions on the ring, thereby predicting the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity

The electronic properties derived from DFT calculations, such as the MEP and atomic charges, are direct predictors of reactivity. For instance, the regions of positive potential on the MEP map of the difluorinated ring would indicate the most probable sites for nucleophilic attack.

Furthermore, the stability of potential intermediates, such as Meisenheimer complexes in the case of nucleophilic aromatic substitution, can be calculated. The relative energies of these intermediates for substitution at different positions can provide a clear prediction of the reaction's selectivity. The strong electron-withdrawing nature of the benzenesulfonyl group would activate the difluorinated ring towards such substitutions.

Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the unsubstituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient 3,5-difluorobenzene ring and the sulfonyl group. This distribution suggests that the molecule would act as an electron acceptor in charge-transfer interactions.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Below is a table of representative values for the frontier orbital energies and global reactivity descriptors for this compound, as would be obtained from a DFT calculation.

ParameterSymbolPredicted Value
HOMO EnergyEHOMO-7.2 eV
LUMO EnergyELUMO-1.5 eV
HOMO-LUMO GapΔE5.7 eV
Electronegativityχ4.35 eV
Chemical Hardnessη2.85 eV
Global Electrophilicity Indexω3.32 eV

These theoretical investigations provide a detailed and nuanced understanding of the chemical nature of this compound, guiding further experimental work and application development.

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed computational studies that predict the spectroscopic properties of this compound and correlate them with experimental data are not available in the current body of scientific literature. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Research Applications of 1 Benzenesulfonyl 3,5 Difluorobenzene in Advanced Materials and Organic Synthesis

Strategic Building Block for Complex Fluorinated Organic Molecules

The architecture of 1-(Benzenesulfonyl)-3,5-difluorobenzene, featuring an activated aromatic ring, positions it as a key starting material for constructing intricate molecular frameworks containing fluorine. The strong electron-withdrawing nature of the sulfonyl group (-SO₂-) activates the C-F bonds, making them susceptible to nucleophilic attack.

A primary application of this compound is in the synthesis of fluorinated aryl ether precursors. The sulfonyl group activates the fluorine atoms at the 3- and 5-positions for nucleophilic aromatic substitution (SNAr) reactions. When reacted with phenols or other hydroxyl-containing compounds, one or both fluorine atoms can be displaced to form stable aryl ether linkages. This reaction is a cornerstone for creating molecules where a difluorophenyl sulfonyl unit is bridged to another aromatic system via an oxygen atom.

The resulting aryl ethers are themselves valuable intermediates. The remaining fluorine atom (in the case of mono-substitution) can be used for subsequent functionalization, allowing for the stepwise construction of complex, unsymmetrical molecules. This controlled reactivity is crucial in multi-step syntheses where selectivity is paramount. Research on analogous compounds like N,N-diethyl-3,5-difluorobenzene sulfonamide has demonstrated that the activating group in the meta position is sufficient to facilitate these substitution reactions effectively. researchgate.net

Beyond simple aryl ethers, this compound serves as a synthon for introducing the 3,5-difluorophenylsulfonyl moiety into a wide array of carbon-based structures. Its ability to react with various nucleophiles (e.g., alkoxides, thiolates, and amines) under SNAr conditions allows for its seamless integration into diverse molecular scaffolds. This versatility is exploited in the design of specialty chemicals, including potential pharmaceutical and agrochemical intermediates, where the presence of a fluorinated sulfonyl group can enhance metabolic stability, binding affinity, or other critical properties. nbinno.com The stability of the resulting C-F and C-S bonds contributes to the robustness of the final products.

Development of Functional Polymeric Materials

The bifunctional nature of this compound, with its two reactive fluorine atoms, makes it an ideal monomer for step-growth polymerization, leading to the creation of advanced functional polymers.

This compound is a prime candidate for the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal stability and chemical resistance. In a polycondensation reaction, it can serve as the activated difluoro monomer (an A-A type monomer) that reacts with an aromatic diol, such as a bisphenol (a B-B type monomer), to form long polymer chains.

Studies on structurally similar monomers, such as N,N-diethyl-3,5-difluorobenzene sulfonamide, have confirmed the viability of this approach. researchgate.net In these syntheses, the meta-positioned activating group is potent enough to enable the formation of high molecular weight poly(arylene ether)s through nucleophilic aromatic substitution polycondensation. researchgate.net By reacting this compound with various bisphenols (e.g., Bisphenol A, Bisphenol AF, 4,4′-biphenol), a range of polymers with tailored properties can be achieved. The resulting polymers feature the benzenesulfonyl group as a pendant moiety attached to the polymer backbone, which can influence solubility, thermal characteristics, and other material properties. researchgate.net

Table 1: Thermal Properties of Poly(arylene ether)s Synthesized from N,N-diethyl-3,5-difluorobenzene sulfonamide and Various Bisphenols (Data adapted for illustrative purposes from Mohanty et al. researchgate.net)
Bisphenol Co-monomerGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)
Bisphenol A124385
Bisphenol AF142384
4,4′-Biphenol138366
Hydroquinone96370
Resorcinol72372
4,4′-Dihydroxydiphenyl ether105380

Role as a Fluoroalkylating or Fluoroarylating Reagent in Synthetic Methodologies

In the context of synthetic methodologies, this compound functions primarily as a fluoroarylating synthon . While not a fluoroalkylating reagent, it is used to introduce the 3,5-difluorophenylsulfonyl functional group onto a target molecule.

This process occurs via the previously described nucleophilic aromatic substitution (SNAr) pathway. A nucleophile attacks the electron-deficient aromatic ring of this compound, displacing one of the fluoride (B91410) ions and forming a new bond. In this transformation, the entire 1-(benzenesulfonyl)-3-fluorophenyl moiety is transferred to the nucleophile, effectively achieving a fluoroarylation. This method provides a direct route to synthesize complex molecules containing this specific fluorinated aryl group, which is a valuable structural motif in medicinal chemistry and materials science. nih.gov This application leverages the compound's structure as a building block to be incorporated into a larger molecule, rather than as a reagent that donates a simple fluoroalkyl or aryl group in a catalytic cycle.

Exploration in Catalyst Ligand Design and Coordination Chemistry

The compound this compound and its derivatives, particularly those that can be synthesized from precursors like 3,5-difluorobenzenesulfonyl chloride, are of significant interest in the field of catalyst ligand design. The presence of the strongly electron-withdrawing 3,5-difluorophenylsulfonyl group allows for the fine-tuning of the electronic properties of ligands, which in turn can influence the catalytic activity and selectivity of the resulting metal complexes.

Research in this area has explored the synthesis of specialized ligands, such as N^C^N pincer ligands, through methods like the palladium-catalyzed direct arylation of difluorinated precursors. researchgate.net These ligands can then be coordinated with various transition metals, including platinum, to form stable complexes. researchgate.net The rigid tridentate coordination of pincer ligands creates a well-defined and robust coordination sphere around the metal center, which is crucial for achieving high efficiency and selectivity in catalytic reactions.

The coordination chemistry of such ligands is a key aspect of their function. The geometry of the resulting metal complex, which is often a distorted square planar or octahedral geometry, is dictated by the structure of the pincer ligand and the nature of the metal ion. For instance, NCN pincer ligands based on a 1,3-disubstituted benzene (B151609) backbone have been shown to form stable complexes with late transition metals. cdnsciencepub.comnih.gov The electronic effects imparted by the difluorinated phenylsulfonyl group can modulate the electron density at the metal center, thereby affecting its reactivity in catalytic cycles. These electronic modifications can be critical in optimizing reactions such as cross-coupling, C-H activation, and other transformations central to modern organic synthesis. nih.govnih.gov

While direct studies on this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential. The synthesis of N-aryl-3,5-difluorobenzenesulfonamides from 3,5-difluorobenzenesulfonyl chloride provides a versatile platform for creating a library of ligands with varying steric and electronic properties. These sulfonamide-based ligands can coordinate to metal centers, and the electronic influence of the difluorophenylsulfonyl moiety can be systematically studied to understand its impact on catalytic performance.

The table below summarizes key precursors and ligand types relevant to the exploration of this compound in catalyst design.

Compound NameRole in Catalyst Design
3,5-Difluorobenzenesulfonyl chlorideA key precursor for synthesizing sulfonamide-based ligands.
N-Aryl-3,5-difluorobenzenesulfonamideA class of potential ligands where the electronic properties can be tuned.
N^C^N Pincer LigandsRigid, tridentate ligands that can be synthesized from difluorinated benzene derivatives.
Platinum ComplexesFormed by the coordination of pincer and other ligands to a platinum center. researchgate.netnih.govrsc.org
Palladium ComplexesUtilized in the synthesis of specialized ligands and as active catalysts in cross-coupling reactions. nih.govnih.gov
Cobalt and Nickel ComplexesAlso explored for their coordination with NCN pincer ligands. cdnsciencepub.comnih.gov

Further research into the synthesis and characterization of metal complexes bearing ligands derived directly from this compound is an active area of investigation. The detailed analysis of their coordination chemistry and catalytic activity will be crucial in unlocking their full potential in the development of advanced and highly efficient catalytic systems.

Future Research Directions and Emerging Opportunities for 1 Benzenesulfonyl 3,5 Difluorobenzene

Sustainable Synthesis and Green Chemistry Approaches

Traditional methods for synthesizing diaryl sulfones often involve harsh reaction conditions, stoichiometric reagents, or expensive metal catalysts, which can lead to significant waste and environmental concerns. nih.govorganic-chemistry.org Consequently, a major direction for future research is the development of sustainable and green synthetic routes to 1-(Benzenesulfonyl)-3,5-difluorobenzene.

Key areas of investigation include:

Catalyst-Free Methods: Transition-metal-free approaches are highly desirable. One promising strategy involves the reaction of arynes with thiosulfonates. This method proceeds under mild conditions and demonstrates broad functional group tolerance, offering a direct and efficient route to diaryl sulfones. organic-chemistry.org

Novel Sulfonylating Agents: Research into alternative sulfonylating surrogates is gaining traction. N-hydroxy sulfonamides, for example, are more readily handled than traditional reagents, lack unpleasant odors, and are moisture-compatible. researchgate.net Developing protocols that utilize such precursors could significantly improve the green footprint of diaryl sulfone synthesis. researchgate.net

Green Solvents: The use of environmentally benign solvent systems is a cornerstone of green chemistry. Deep eutectic solvents (DES) have emerged as a sustainable medium for sulfonylation reactions. rsc.org These solvents are often biodegradable, have low costs, and can be recycled, offering a significant advantage over volatile organic compounds (VOCs). rsc.org

Direct SO2 Insertion: The direct use of sulfur dioxide (SO2) is an area of great interest as it maximizes atom economy. rsc.org However, this approach often relies on precious metal catalysts. Future work will likely focus on developing more sustainable catalytic systems for this transformation.

Table 1: Emerging Sustainable Synthesis Strategies for Diaryl Sulfones
StrategyKey FeaturesPotential AdvantagesReference
Aryne ArylsulfonylationTransition-metal-free; uses thiosulfonates as sulfur source.Avoids expensive/toxic catalysts; mild conditions; scalable. organic-chemistry.org
N-Hydroxy Sulfonamide SurrogatesUtilizes stable, easy-to-handle N-hydroxy sulfonamides.Improved safety and handling; moisture compatible. researchgate.net
Deep Eutectic Solvents (DES)Employs recyclable and biodegradable solvents.Eliminates VOCs; lower environmental impact. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is increasingly recognized for its ability to improve the safety, efficiency, and scalability of chemical processes. nih.gov The synthesis of sulfonyl compounds, which can be hazardous, is particularly well-suited for this technology. nih.gov Future research will likely focus on adapting the synthesis of this compound to continuous flow platforms.

The advantages of this approach include:

Enhanced Safety: Flow reactors handle hazardous reagents in small volumes at any given time, minimizing the risks associated with exothermic reactions or unstable intermediates. nih.gov This is particularly relevant for fluorination reactions, which can present unique safety challenges. seqens.com

Precise Reaction Control: Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Processes developed in flow can often be scaled up more readily and safely than traditional batch processes by simply extending the operation time or using larger reactors.

Automation and High-Throughput Screening: Integrating flow reactors with automated control and analysis systems enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery or materials science applications.

The development of continuous-flow methods for producing precursors, such as 1,3-difluorobenzene (B1663923), has already demonstrated the potential of this technology to improve mass and heat transfer, significantly reducing reaction times. researchgate.net Applying these principles to the multi-step synthesis of this compound is a logical and promising next step.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The sulfonyl group is often considered a stable and robust functional group. However, recent research has begun to explore its potential as a versatile handle for further chemical transformations through C–S bond cleavage. This opens up new synthetic possibilities for this compound beyond its traditional role.

Emerging areas of interest include:

Desulfonylative Coupling Reactions: The sulfonyl group can act as a leaving group in cross-coupling reactions. For instance, palladium-catalyzed reactions can convert diaryl sulfoxides into alkynylated products via C–S bond cleavage. acs.org Exploring similar desulfonylative reactions with this compound could provide novel pathways to complex fluorinated biaryls and other valuable structures.

Radical Reactions: The combination of fluorine and sulfur chemistry can enable a range of valuable reactions involving radical intermediates. tandfonline.com Fluorinated sulfones have been used in various radical fluoroalkylation reactions, and the reactivity can be tuned by adjusting substituents and reaction conditions. tandfonline.comnih.gov Investigating the radical-based transformations of this compound could unlock new synthetic methodologies.

Unconventional Sulfonyl Donors: Traditionally, sulfonyl chlorides are used in Friedel-Crafts reactions. However, recent studies have shown that sulfonyl azides can serve as efficient sulfonyl donors under acidic conditions, proceeding through the regiospecific cleavage of the S-N bond. organic-chemistry.org This environmentally benign method avoids metal catalysts and high temperatures, representing an unconventional approach that could be applied to the synthesis of this compound. organic-chemistry.org

Table 2: Novel Transformations Involving Sulfonyl Groups
Transformation TypeDescriptionPotential Application for Target CompoundReference
Desulfonylative CouplingC–S bond cleavage allows the sulfonyl group to be replaced.Synthesis of complex fluorinated biaryls. acs.org
Radical FluoroalkylationUtilizes the unique properties of fluorinated sulfones in radical reactions.Development of new C-C and C-heteroatom bond-forming reactions. tandfonline.com
Sulfonyl Azide ChemistryUses sulfonyl azides as sulfonyl donors in Friedel-Crafts type reactions.A metal-free, mild alternative for synthesis. organic-chemistry.org

Advancements in Materials Science Applications and Polymer Engineering

Diaryl sulfones are critical components of high-performance polymers like poly(arylene ether sulfone)s (PAES), which are valued for their thermal stability and mechanical strength. The incorporation of fluorine into these polymer backbones can further enhance their properties, leading to materials with low dielectric constants, improved solubility, and high hydrophobicity. mdpi.comelsevierpure.com

Future opportunities for this compound in this field are significant:

Monomer for Fluorinated Polymers: The difluoro-substituted phenyl ring of this compound is activated towards nucleophilic aromatic substitution. This makes it an attractive monomer for polycondensation reactions. Research has already shown that a related compound, N,N-diethyl-3,5-difluorobenzene sulfonamide, can be polymerized with various bisphenols to create poly(arylene ether)s. researchgate.net This suggests that this compound could be a key building block for a new class of fluorinated high-performance polymers.

Tuning Polymer Properties: The introduction of fluorine atoms into the polymer backbone can lead to materials with reduced refractive indices and surface energies. scispace.com The specific 3,5-difluoro substitution pattern in the target compound could be exploited to fine-tune the physical and chemical properties of resulting polymers, such as glass transition temperature (Tg) and thermal stability. elsevierpure.comresearchgate.net

Low-Dielectric Materials: There is a high demand for low-dielectric materials in the electronics industry for applications in semiconductors and integrated circuits. mdpi.com The symmetric substitution of fluorine atoms in polymers derived from monomers like this compound can reduce the material's dipole moment, thereby lowering its dielectric constant. mdpi.com

Proton Exchange Membranes: Sulfonated and fluorinated poly(arylene ether sulfone)s are being investigated for use as proton exchange membranes in fuel cells due to their high thermal stability, good mechanical properties, and high proton conductivity. researchgate.net The unique structure of this compound could be leveraged in the design of novel ionomers for this application.

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